molecular formula C17H16O4S B2857280 Methanesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester CAS No. 331460-71-0

Methanesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester

Cat. No. B2857280
CAS RN: 331460-71-0
M. Wt: 316.37
InChI Key: JGZCLVWJJYEGDF-KPKJPENVSA-N
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Description

Methanesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester (ME-4-PPE) is a synthetic compound that has been studied for its potential use in various scientific research applications. ME-4-PPE has been used in laboratory experiments for its ability to modulate the activity of certain enzymes involved in the metabolism of lipids and carbohydrates. It has also been studied for its potential to act as an antioxidant and to modulate the activity of certain hormones.

Scientific Research Applications

Methanesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester has been used in laboratory experiments for its ability to modulate the activity of certain enzymes involved in the metabolism of lipids and carbohydrates. It has also been studied for its potential to act as an antioxidant and to modulate the activity of certain hormones. Methanesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester has been used in studies to investigate the effects of oxidative stress on cells, as well as to examine the role of intracellular signaling pathways in the regulation of cell growth and differentiation.

Mechanism of Action

The mechanism of action of Methanesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester is not fully understood. However, it is believed to interact with certain enzymes and hormones in order to modulate their activity. It is also thought to act as an antioxidant by scavenging free radicals.
Biochemical and Physiological Effects
Methanesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester has been shown to modulate the activity of certain enzymes involved in the metabolism of lipids and carbohydrates. It has also been shown to have antioxidant properties, which may help protect cells from oxidative damage. In addition, Methanesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester has been shown to modulate the activity of certain hormones, such as cortisol and aldosterone, which may have implications for the regulation of metabolic processes.

Advantages and Limitations for Lab Experiments

The main advantage of using Methanesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester in laboratory experiments is its ability to modulate the activity of certain enzymes and hormones. This makes it a useful tool for studying the effects of oxidative stress on cells, as well as the role of intracellular signaling pathways in the regulation of cell growth and differentiation. However, the use of Methanesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester is limited by its potential toxicity, as well as its relatively short half-life.

Future Directions

The potential applications of Methanesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester are numerous. Further research is needed to fully understand its mechanism of action and to determine its potential therapeutic uses. In particular, further studies are needed to investigate the effects of Methanesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester on metabolic processes and its potential use as an antioxidant. Additionally, further research is needed to explore the potential of Methanesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester to modulate the activity of certain hormones and to investigate its potential toxicity.

Synthesis Methods

Methanesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester is synthesized from the reaction of methanesulfonic acid and 3-oxo-3-P-tolyl-propenyl-phenyl ester. The reaction is catalyzed by an acid and involves the formation of an anhydride intermediate, which is then hydrolyzed to form Methanesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester. The reaction is carried out at low temperatures and in aqueous solutions.

properties

IUPAC Name

[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4S/c1-13-3-8-15(9-4-13)17(18)12-7-14-5-10-16(11-6-14)21-22(2,19)20/h3-12H,1-2H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZCLVWJJYEGDF-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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